N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide

Description

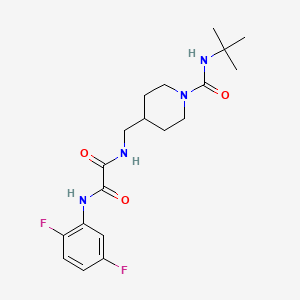

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide is a synthetic oxalamide derivative featuring a piperidine core substituted with a tert-butylcarbamoyl group and a 2,5-difluorophenyl moiety. Its molecular structure combines a rigid piperidine scaffold with a flexible oxalamide linker, which is critical for target binding and pharmacokinetic properties. The tert-butyl group enhances steric bulk and metabolic stability, while the 2,5-difluorophenyl group modulates electronic and hydrophobic interactions with biological targets.

Properties

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2,5-difluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F2N4O3/c1-19(2,3)24-18(28)25-8-6-12(7-9-25)11-22-16(26)17(27)23-15-10-13(20)4-5-14(15)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,22,26)(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZBHAHFUTUFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H24F2N4O3

- Molecular Weight : 382.41 g/mol

- CAS Number : 1235307-12-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxalamide structure allows it to act as a potential ligand for various biological targets, which can lead to inhibition or modulation of enzymatic activity.

Key Mechanisms

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its effectiveness against specific strains of bacteria has been documented in laboratory settings.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions characterized by chronic inflammation.

Neuroprotective Properties

Preliminary research suggests that this compound could offer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its mechanism may involve modulation of neuroinflammatory responses.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Found significant antimicrobial activity against Gram-positive bacteria, with MIC values indicating effectiveness at low concentrations. |

| Study 2 | Demonstrated anti-inflammatory effects in vitro by reducing TNF-alpha production in macrophages. |

| Study 3 | Suggested neuroprotective effects in animal models of Alzheimer's disease, with improved cognitive function observed. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

Piperidine vs. Pyrrolidine Derivatives

Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH (, compound 14) replace the piperidine ring with pyrrolidine. Pyrrolidine’s smaller ring size (5-membered vs. Piperidine derivatives generally exhibit improved solubility due to reduced ring strain compared to pyrrolidine analogs .

Carbamoyl Group Variations

- tert-Butylcarbamoyl : The target compound’s tert-butyl group provides steric hindrance, which may shield the molecule from enzymatic degradation, enhancing plasma half-life.

- Acetylpiperidinyl : In compound 13 (), an acetyl group replaces the tert-butylcarbamoyl. Acetylated derivatives are more hydrophilic (logP ~1.2 vs. ~2.5 for tert-butyl analogs), favoring renal excretion but reducing membrane permeability .

Aromatic Substituent Effects

Fluorophenyl vs. Chlorophenyl Moieties

- 2,5-Difluorophenyl : The target’s difluoro substitution introduces strong electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity. This contrasts with N1-(5-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide (), where a 4-fluorophenylcarbamoyl group and 5-chloro-2-methylphenyl group are present. The chloro group increases hydrophobicity (clogP +0.5), while fluorine improves metabolic stability .

- Ortho/Meta-Fluoro Isomers: As noted in , positional isomerism (e.g., 2- vs. 4-fluorophenyl) significantly impacts receptor binding. The 2,5-difluoro configuration in the target compound may optimize steric and electronic interactions compared to mono-fluoro analogs .

Linker and Functional Group Modifications

Oxalamide vs. Sulfonyl Linkers

The oxalamide linker in the target compound is distinct from sulfonyl-containing analogs like N1-(2-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide ().

Pharmacological and Physicochemical Properties

Antiviral Activity (Inferred from Structural Analogs)

While direct data on the target compound’s antiviral activity is unavailable, structurally related oxalamides in (e.g., compound 13) inhibit HIV entry with EC50 values ranging from 0.5–5 μM. The tert-butylcarbamoyl group may enhance target affinity by filling hydrophobic pockets in viral envelope proteins, whereas acetylated analogs show reduced potency due to shorter residence times .

Physicochemical Properties

The target’s higher clogP (vs. compound 13) suggests improved lipid membrane penetration, while its polar surface area (~90 Ų) aligns with moderate oral bioavailability .

Analytical Differentiation

The 2,5-difluorophenyl group produces distinct NMR signals (e.g., 19F NMR: δ -115 ppm for ortho-F, -120 ppm for para-F), enabling differentiation from mono-fluoro analogs. LC-MS/MS fragmentation patterns (e.g., m/z 423 [M+H]+ for compound 15 vs. ~440 for the target) further aid identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.